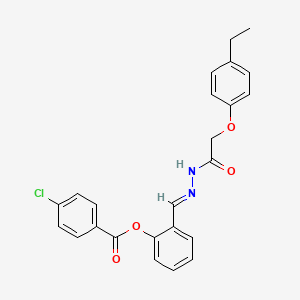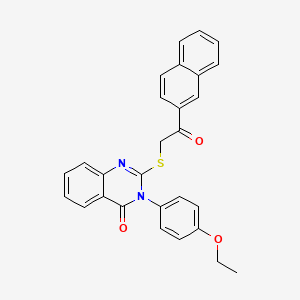
3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one: belongs to the quinazolinone family. Its chemical structure consists of a quinazolinone core with an ethoxyphenyl group and a naphthalen-2-yl moiety. The compound’s systematic name reflects its substituents and ring fusion pattern.
Vorbereitungsmethoden
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Analyse Chemischer Reaktionen
EQTQ undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrazine hydrate or sodium borohydride yields the corresponding hydroquinazolinone.
Substitution: Nucleophilic substitution reactions occur at the ethoxyphenyl group.
Major Products: The primary product is EQTQ itself, but derivatives with modified substituents are also possible.
Wissenschaftliche Forschungsanwendungen
EQTQ finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinazolinone scaffold, which interacts with kinases and other cellular targets.
Biology: EQTQ may inhibit specific enzymes involved in cell proliferation or apoptosis.
Industry: It could serve as a precursor for novel materials or dyes.
Wirkmechanismus
- EQTQ’s mechanism of action likely involves interactions with protein kinases, affecting cell signaling pathways.
- Further studies are needed to elucidate specific targets and downstream effects.
Vergleich Mit ähnlichen Verbindungen
- EQTQ’s unique features lie in its ethoxyphenyl and naphthalen-2-yl substituents.
- Similar compounds include other quinazolinones, such as gefitinib and erlotinib, used in cancer therapy.
Eigenschaften
CAS-Nummer |
618432-30-7 |
|---|---|
Molekularformel |
C28H22N2O3S |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanylquinazolin-4-one |
InChI |
InChI=1S/C28H22N2O3S/c1-2-33-23-15-13-22(14-16-23)30-27(32)24-9-5-6-10-25(24)29-28(30)34-18-26(31)21-12-11-19-7-3-4-8-20(19)17-21/h3-17H,2,18H2,1H3 |
InChI-Schlüssel |
SMKTUJVWYJZSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)
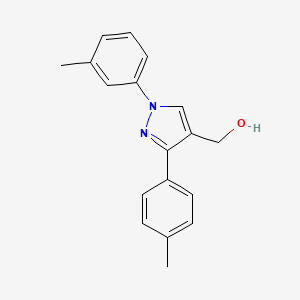
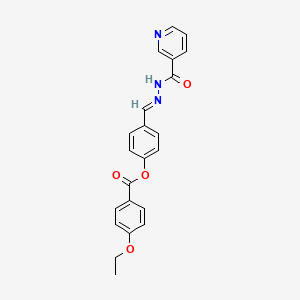
![3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12016853.png)
![N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)

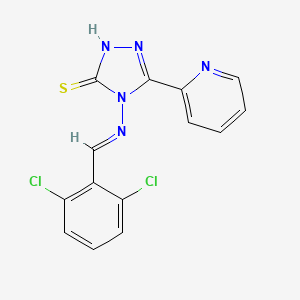

![N-(4-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12016882.png)
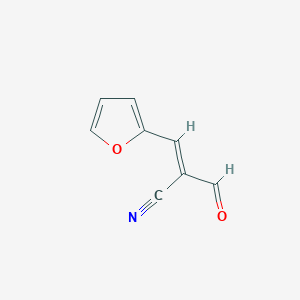
![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)
